2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine
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Overview
Description
2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the use of diphenylvinylsulfonium triflate as a key reagent . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, which can influence neurological functions. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine include other piperazine derivatives such as:
- 2-(4-Methyl-1-piperazinyl)-ethylamine
- 2-(4-Ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Blonanserin)
Uniqueness
What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique properties and potential applications. For instance, its ethyl and methyl substitutions on the piperazine ring can influence its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)10(2,3)9-11/h4-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLDYLDJQCZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429357 |
Source
|
Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891643-94-0 |
Source
|
Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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